

# Application Notes and Protocols: Synthesis of Calicheamicin Derivatives for ADC Payloads

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## Compound of Interest

Compound Name: Calicheamicin

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## Introduction

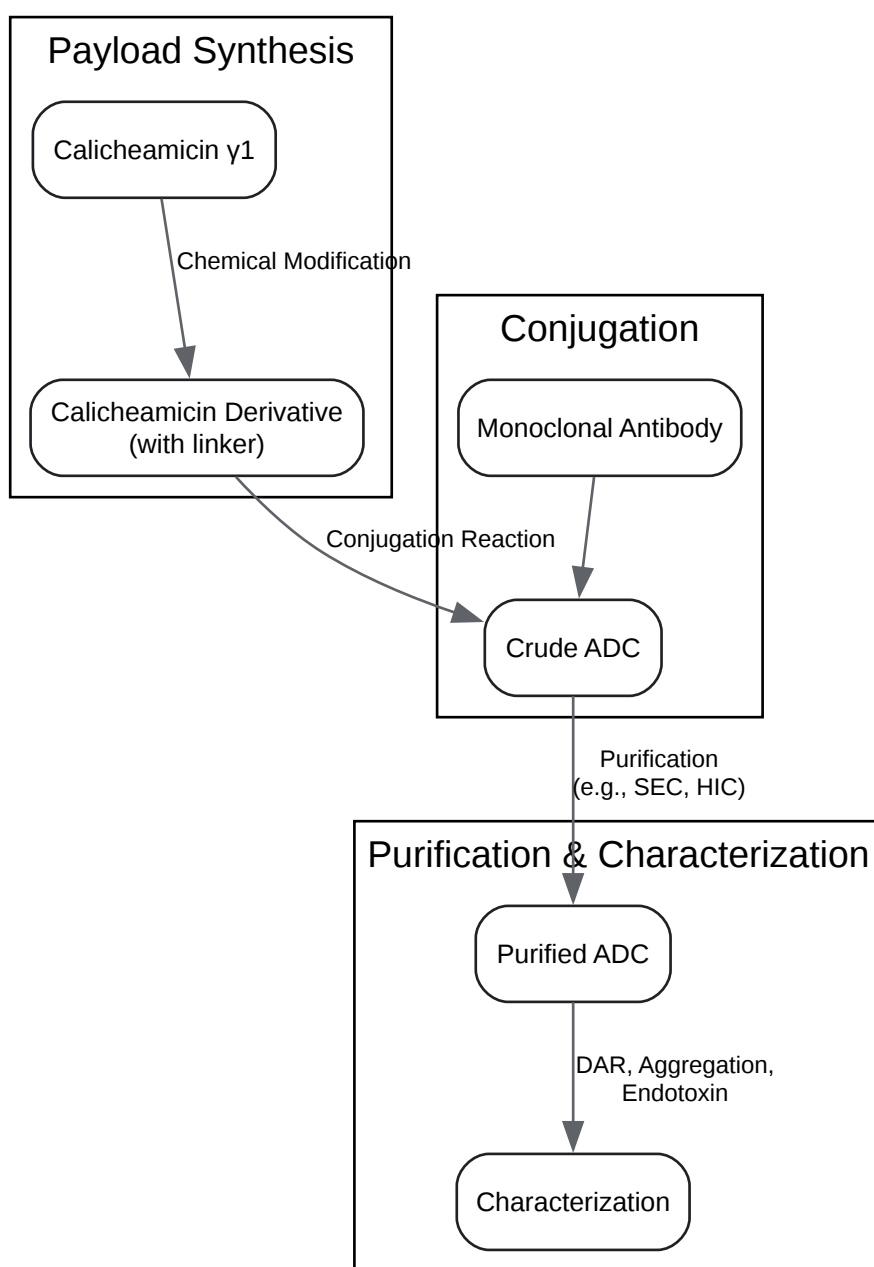
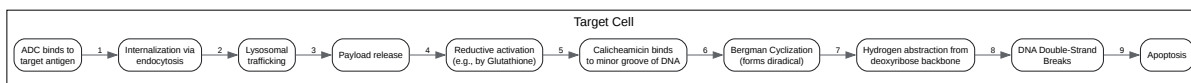
**Calicheamicins** are a class of potent enediyne antitumor antibiotics isolated from the bacterium *Micromonospora echinospora*.<sup>[1][2]</sup> Their extreme cytotoxicity makes them unsuitable for use as standalone chemotherapeutic agents. However, their potency can be harnessed for targeted cancer therapy by conjugating them to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs).<sup>[3][4]</sup> This targeted delivery minimizes systemic toxicity while concentrating the cytotoxic payload at the tumor site.<sup>[1]</sup>

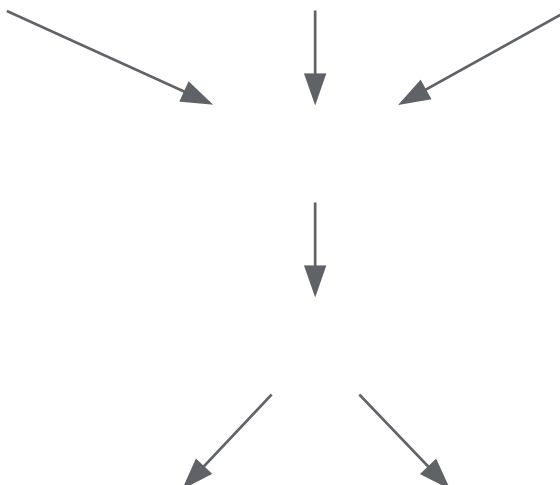
These application notes provide detailed protocols for the synthesis of **Calicheamicin** derivatives and their conjugation to antibodies to generate ADCs. It also covers methods for the characterization and analysis of the resulting conjugates. Two prominent examples of clinically approved **Calicheamicin**-based ADCs are Gemtuzumab ozogamicin (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®).<sup>[5][6]</sup>

## Mechanism of Action

**Calicheamicins** exert their cytotoxic effect by binding to the minor groove of DNA and inducing double-strand breaks (DSBs), ultimately leading to apoptosis.<sup>[4][7][8]</sup> The mechanism is initiated by the reduction of a methyl trisulfide group within the **Calicheamicin** molecule, which triggers a Bergman cyclization to generate a highly reactive 1,4-didehydrobenzene diradical.<sup>[1]</sup>

[7] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing strand scission.[1][7]





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